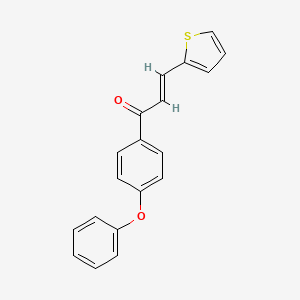

1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Properties

IUPAC Name |

(E)-1-(4-phenoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2S/c20-19(13-12-18-7-4-14-22-18)15-8-10-17(11-9-15)21-16-5-2-1-3-6-16/h1-14H/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMIOKUAKXFGSE-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-phenoxybenzaldehyde with 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to interact with various biological molecules, leading to its observed biological activities.

Comparison with Similar Compounds

1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be compared with other chalcones and related compounds:

Similar Compounds: Examples include 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one and 1-(4-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one.

Uniqueness: The presence of the phenoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to other chalcones.

Biological Activity

Introduction

1-(4-Phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings connected by an α,β-unsaturated carbonyl system. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory , anticancer , and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the phenoxy group and the thiophene ring contributes to its distinctive electronic and steric properties, influencing its biological activity compared to other chalcones.

Structural Comparison with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Structure | Contains a methoxy group; studied for similar biological activities. |

| 1-(4-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Structure | Chlorine substitution affects electronic properties; potential antimicrobial activity. |

| 3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one | Structure | Contains an acetylanilino group; unique reactivity in biological systems. |

Anti-Cancer Properties

Research indicates that this compound exhibits promising anticancer effects. Studies have demonstrated that chalcone derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer (MCF-7 and MD-MB-231). The mechanisms through which this compound exerts its anticancer effects include:

- Mitotic Arrest : Inhibition of cell division.

- Inhibition of Cell Proliferation : Disruption of cancer cell growth.

A study reported that this compound induced significant cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various conditions, making it a candidate for further research in inflammatory diseases .

Antimicrobial Properties

Chalcones, including this compound, have shown antimicrobial activities against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease. However, further studies are required to fully understand the efficacy and safety of this compound in such contexts .

Research Findings

Several studies have explored the biological activities of this compound:

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects on MCF-7 and MD-MB-231 cell lines, demonstrating significant antiproliferative activity .

- Mechanistic Studies : Research focused on the mechanisms of action revealed that this compound interacts with specific molecular targets involved in cancer pathways .

- Comparative Analysis : Comparative studies with similar chalcone derivatives highlighted the unique properties imparted by the phenoxy group in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.